Sodium;4-bromo-1H-benzimidazole-2-carboxylate Sodium;4-bromo-1H-benzimidazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2377034-13-2
VCID: VC5119609
InChI: InChI=1S/C8H5BrN2O2.Na/c9-4-2-1-3-5-6(4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1
SMILES: C1=CC2=C(C(=C1)Br)N=C(N2)C(=O)[O-].[Na+]
Molecular Formula: C8H4BrN2NaO2
Molecular Weight: 263.026

Sodium;4-bromo-1H-benzimidazole-2-carboxylate

CAS No.: 2377034-13-2

Cat. No.: VC5119609

Molecular Formula: C8H4BrN2NaO2

Molecular Weight: 263.026

* For research use only. Not for human or veterinary use.

Sodium;4-bromo-1H-benzimidazole-2-carboxylate - 2377034-13-2

Specification

CAS No. 2377034-13-2
Molecular Formula C8H4BrN2NaO2
Molecular Weight 263.026
IUPAC Name sodium;4-bromo-1H-benzimidazole-2-carboxylate
Standard InChI InChI=1S/C8H5BrN2O2.Na/c9-4-2-1-3-5-6(4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1
Standard InChI Key UDIFASLUDYNXNR-UHFFFAOYSA-M
SMILES C1=CC2=C(C(=C1)Br)N=C(N2)C(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Sodium;4-bromo-1H-benzimidazole-2-carboxylate belongs to the benzimidazole class of heterocyclic compounds. Its IUPAC name is derived from the parent benzimidazole structure, substituted with a bromine atom at the 4-position and a sodium carboxylate group at the 2-position . The molecular formula C8H4BrN2NaO2\text{C}_8\text{H}_4\text{BrN}_2\text{NaO}_2 reflects the incorporation of sodium, which enhances the compound’s solubility in polar solvents. The bromine atom contributes to its electron-deficient aromatic system, influencing its reactivity in cross-coupling reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC8H4BrN2NaO2\text{C}_8\text{H}_4\text{BrN}_2\text{NaO}_2Chemsrc
Molecular Weight263.02 g/molChemsrc
CAS Number2377034-13-2Chemsrc
Topological Polar Surface Area55 Ų (analog estimate)PubChem

Structural Analysis and Spectral Data

The compound’s benzimidazole core consists of a fused benzene and imidazole ring. The bromine atom at the 4-position and carboxylate group at the 2-position create distinct electronic environments, as evidenced by NMR and IR spectral data of analogous compounds. For example, methyl 4-bromo-1H-benzimidazole-6-carboxylate (PubChem CID 74890446) exhibits a carbonyl stretch at 1700cm1\sim 1700 \, \text{cm}^{-1} and aromatic C-Br vibrations near 600cm1600 \, \text{cm}^{-1} . These features suggest similar spectral signatures for the sodium carboxylate derivative, though experimental validation is required.

Synthesis and Production

Synthetic Routes

The synthesis of sodium;4-bromo-1H-benzimidazole-2-carboxylate likely involves functionalization of a pre-existing benzimidazole scaffold. A representative method for analogous compounds, such as 5-bromo-1H-benzimidazole, employs 4-bromo-1,2-diaminobenzene and trimethyl orthoformate under acidic conditions to cyclize the diamino precursor into the benzimidazole core . Subsequent hydrolysis of an ester intermediate (e.g., methyl ester) under basic conditions could yield the sodium carboxylate form .

Example Reaction Pathway:

  • Cyclization:
    4-Bromo-1,2-diaminobenzene+HC(OCH3)3HCl4-Bromo-1H-benzimidazole\text{4-Bromo-1,2-diaminobenzene} + \text{HC(OCH}_3\text{)}_3 \xrightarrow{\text{HCl}} \text{4-Bromo-1H-benzimidazole} .

  • Ester Hydrolysis:
    Methyl 4-bromo-1H-benzimidazole-2-carboxylate+NaOHSodium;4-bromo-1H-benzimidazole-2-carboxylate\text{Methyl 4-bromo-1H-benzimidazole-2-carboxylate} + \text{NaOH} \rightarrow \text{Sodium;4-bromo-1H-benzimidazole-2-carboxylate} .

Industrial-Scale Optimization

Physicochemical Properties

Solubility and Stability

The sodium carboxylate group confers high solubility in aqueous media, a property critical for biological applications. Analogous compounds, such as methyl 4-bromo-1H-benzimidazole-6-carboxylate, exhibit logP values of ~2, suggesting moderate lipophilicity . The sodium salt form likely reduces lipophilicity further, enhancing compatibility with hydrophilic environments. Stability studies are absent, but benzimidazole derivatives generally degrade under strong acidic or oxidizing conditions.

Thermal and Spectral Characteristics

While melting and boiling points for sodium;4-bromo-1H-benzimidazole-2-carboxylate are unreported, related methyl esters decompose above 200°C . Differential scanning calorimetry (DSC) of similar compounds reveals endothermic peaks corresponding to carboxylate group decomposition, which may guide handling protocols .

Applications and Research Directions

Pharmaceutical Intermediate

The carboxylate group serves as a handle for further derivatization, enabling the synthesis of amides, esters, and metal complexes. For example, 4-bromo-1H-imidazole derivatives are precursors to nitroimidazole antibiotics , suggesting potential antiviral or antiparasitic applications for this compound.

Materials Science

Benzimidazole-based polymers and coordination complexes have been explored for their optoelectronic properties. The bromine atom in sodium;4-bromo-1H-benzimidazole-2-carboxylate could facilitate Suzuki-Miyaura cross-coupling reactions to construct conjugated polymers for organic semiconductors .

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